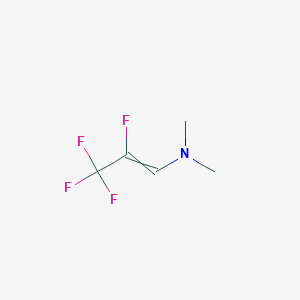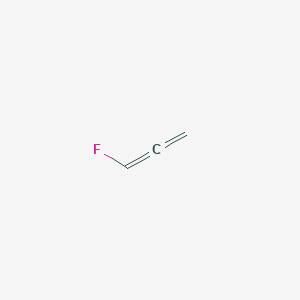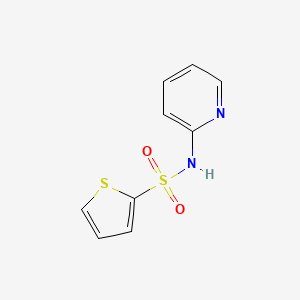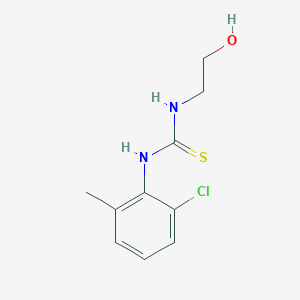
2,3,3,3-tetrafluoro-N,N-dimethylprop-1-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,3-Tetrafluoro-N,N-dimethylprop-1-en-1-amine is a fluorinated organic compound It is characterized by the presence of four fluorine atoms attached to the carbon atoms in the propene structure, along with a dimethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-N,N-dimethylprop-1-en-1-amine typically involves the fluorination of appropriate precursors. One common method is the reaction of 2,3,3,3-tetrafluoropropene with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Safety measures are crucial due to the hazardous nature of fluorine.
化学反応の分析
Types of Reactions
2,3,3,3-Tetrafluoro-N,N-dimethylprop-1-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated amides, while reduction can produce various hydrogenated derivatives.
科学的研究の応用
2,3,3,3-Tetrafluoro-N,N-dimethylprop-1-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2,3,3,3-tetrafluoro-N,N-dimethylprop-1-en-1-amine involves its interaction with molecular targets through its fluorinated and amine functional groups. The fluorine atoms can participate in hydrogen bonding and other interactions, while the amine group can act as a nucleophile or base in various reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar Compounds
2,3,3,3-Tetrafluoropropene: A related compound with similar fluorination but without the dimethylamine group.
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoate: Another fluorinated compound with different functional groups.
Uniqueness
2,3,3,3-Tetrafluoro-N,N-dimethylprop-1-en-1-amine is unique due to the combination of its fluorinated propene structure and the presence of a dimethylamine group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
41874-82-2 |
|---|---|
分子式 |
C5H7F4N |
分子量 |
157.11 g/mol |
IUPAC名 |
2,3,3,3-tetrafluoro-N,N-dimethylprop-1-en-1-amine |
InChI |
InChI=1S/C5H7F4N/c1-10(2)3-4(6)5(7,8)9/h3H,1-2H3 |
InChIキー |
ZQDZXMOFEATPHA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=C(C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)





![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)





![1H-Imidazo[5,1-C][1,4]oxazine](/img/structure/B14650487.png)
